3-O-beta-D-Galactopyranosyl-D-glucopyranose

カタログ番号 B1458770

CAS番号:

28447-38-3

分子量: 342.3 g/mol

InChIキー: QIGJYVCQYDKYDW-SFOYIGFHSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

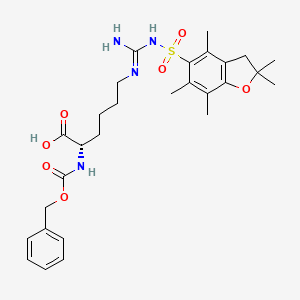

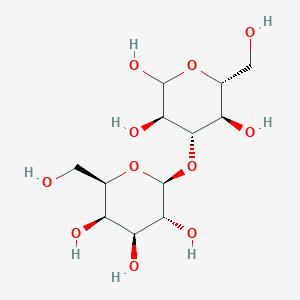

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a type of oligosaccharide . It is also known by other synonyms such as Gal (b1-3)Glc, Beta-D-Galp- (1->3)-D-Glcp, and CHEBI:155526 . It has a molecular weight of 342.3 .

Molecular Structure Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose contains a total of 46 bonds, including 24 non-H bonds, 4 rotatable bonds, 2 six-membered rings, 8 hydroxyl groups, 2 primary alcohols, 5 secondary alcohols, and 3 ethers .Physical And Chemical Properties Analysis

3-O-beta-D-Galactopyranosyl-D-glucopyranose is a white lyophilised solid . It has a molecular weight of 342.3 . It contains total 46 bond(s); 24 non-H bond(s), 4 rotatable bond(s), 2 six-membered ring(s), 8 hydroxyl group(s), 2 primary alcohol(s), 5 secondary alcohol(s), and 3 ether(s) .科学的研究の応用

Application in Biotechnology

- Field : Biotechnology

- Summary : β-D-Galactosidases have been identified and extracted from yeasts, fungi, bacteria, and plants. They have both conventional (hydrolyzing activity) and nonconventional (non-hydrolytic activity) applications due to its transgalactosylation activity which produce high value-added oligosaccharides .

- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .

- Results : It may be beneficial in a wide variety of activities such as pasteurization of food, conversion of biomass, biological role of biomolecules, ambient biosensors, and phytoremediation .

Application in NMR Spectroscopy

- Field : NMR Spectroscopy

- Summary : Methyl 3-O-β-D-galactopyranosyl-β-D-galactopyranoside is a model compound for the study of galactopyranans by NMR spectroscopy .

- Methods : The compound is used for specificity studies of antigalactopyranan monoclonal antibodies .

- Results : The results of these studies are not specified in the source .

Application in Cell Culture

- Field : Cell Culture

- Summary : D-lactose, or Gal-beta-1,4-Glc4-O-beta-D-Galactopyranosyl-D-glucopyranose, is a disaccharide used as a nutrient in cell culture applications .

- Methods : The compound is added to the cell culture as a nutrient .

- Results : The results of these applications are not specified in the source .

Application in Cosmetics

- Field : Cosmetics

- Summary : D-Glycopyranosyl glycerols are common natural products and exhibit strong biological properties, notably as moisturizing agents in cosmetics .

- Methods : The chemo-enzymatic synthesis of three enantiopure 3-O-(β-D-glycopyranosyl)-sn-glycerols was efficiently performed using an original glycosidase from Dictyoglomus thermophilum .

- Results : Among them, the 3-O-(β-D-glucopyranosyl)-sn-glycerol exhibited a specific anti-fungus activity .

Application in Contact Lens Cleaning

- Field : Optometry

- Summary : Recently, psychrophile enzymes are also used in cleaning the contact lens .

- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .

- Results : The results of these applications are not specified in the source .

Application in Food Preservation

- Field : Food Science

- Summary : β-D-Galactosidases may be beneficial in a wide variety of activities such as pasteurization of food .

- Methods : The stable structure of psychrophile enzymes adjusts for the reduced kinetic energy at refrigerated temperature .

- Results : The results of these applications are not specified in the source .

Application in Foodstuffs and Healthcare Products

- Field : Food Science and Healthcare

- Summary : After removal of the lipidic part, they have already demonstrated efficient applications in foodstuffs, cosmetic and healthcare products .

- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .

- Results : The results of these applications are not specified in the source .

Application in Antitumor Medicines

- Field : Medicine

- Summary : They have already demonstrated efficient applications in antitumor medicines .

- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .

- Results : The results of these applications are not specified in the source .

Application in Inhibition of Epstein-Barr Virus Activation and Skin Cancer Promotion

- Field : Virology and Dermatology

- Summary : They have already demonstrated efficient applications in the inhibition of Epstein-Barr virus activation and skin cancer promotion .

- Methods : The chemical synthesis of GGs is not straightforward and requires multiple protection/deprotection steps, careful control of the anomeric configuration during the glycosylation reaction and tedious chromatographic purifications .

- Results : The results of these applications are not specified in the source .

特性

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8-,9-,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-SFOYIGFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-beta-D-Galactopyranosyl-D-glucopyranose | |

Citations

For This Compound

2

Citations

JC JACQUINET, P SINAY - 1979 - pascal-francis.inist.fr

SYNTHESIS OF BLOOD-GROUP SUBSTANCES. VIII: A SYNTHESIS OF THE BRANCHED TRISACCHARIDE 2-ACETAMIDO-2-DEOXY-4-O-(ALPHA -L-FUCOPYRANOSYL)-3-O-(…

Number of citations: 0

pascal-francis.inist.fr

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

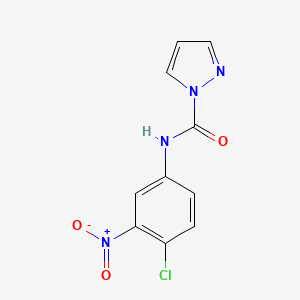

N-(4-chloro-3-nitrophenyl)-1H-pyrazole-1-carboxamide

1858249-82-7

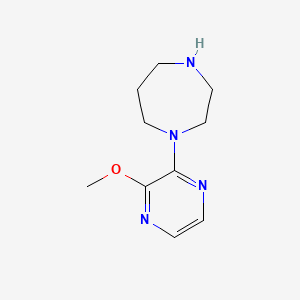

1-(3-Methoxypyrazin-2-yl)-1,4-diazepane

1566906-55-5

3-(Trifluoromethyl)cyclobutan-1-ol

1788054-83-0

![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)

![3-[2,5-Dioxo-1-(3,4,5-trifluorophenyl)imidazolidin-4-yl]propanoic acid](/img/structure/B1458703.png)

![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B1458707.png)